molecular formula C8H12BrClN2 B13182869 4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole

4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B13182869
M. Wt: 251.55 g/mol
InChI Key: MIYJPLDGQHWNTH-UHFFFAOYSA-N
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Description

4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate halogenated reagents. One common method is the halogenation of 1,3-dimethyl-1H-pyrazole using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It may serve as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: The compound can be utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(3-chloropropyl)-1,2-thiazole
  • 4-Bromo-5-chloro-3-isothiazolone
  • 4,5-Diarylimidazole-2

Uniqueness

4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.

Biological Activity

4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H12BrClN2C_8H_{12}BrClN_2, with a molecular weight of approximately 251.55 g/mol. The compound features a pyrazole ring with bromine and chlorine substituents that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H12BrClN2
Molecular Weight251.55 g/mol
CAS Number1479814-72-6
InChI Key-

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and chlorine) can facilitate halogen bonding , which may enhance binding affinity and specificity towards biological targets. This interaction is crucial for the modulation of enzyme activity and receptor signaling pathways.

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological properties, including:

  • Antitumor Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives are known to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Pyrazoles have been explored for their ability to combat bacterial and fungal infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound inhibited the growth of various cancer cell lines through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Enzyme Inhibition : Research has shown that this compound can act as an inhibitor of liver alcohol dehydrogenase, providing insights into its potential use in treating alcohol-related disorders.
  • Binding Studies : Interaction studies indicated that the compound binds effectively to specific receptors involved in inflammatory responses, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameKey Features
4-Bromo-1-methyl-1H-pyrazoleLacks chloropropyl group; different reactivity
5-(Chloromethyl)-1-methyl-1H-pyrazoleDifferent substitution pattern; distinct properties
4-Chloro-5-(bromomethyl)-1-methyl-1H-pyrazoleSimilar halogenation but different positions

Properties

Molecular Formula

C8H12BrClN2

Molecular Weight

251.55 g/mol

IUPAC Name

4-bromo-5-(3-chloropropyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C8H12BrClN2/c1-6-8(9)7(4-3-5-10)12(2)11-6/h3-5H2,1-2H3

InChI Key

MIYJPLDGQHWNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)CCCCl)C

Origin of Product

United States

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